Technical Whitepaper: 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester
Technical Whitepaper: 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester
The following technical guide details the physical properties, synthesis, and characterization of 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester .
This guide is structured for researchers requiring high-fidelity data for experimental design, specifically distinguishing this ortho-substituted isomer from its more common para-substituted analogs used in xanthine oxidase inhibitor research.
Physical Properties, Synthesis, and Analytical Profiling
Executive Summary
2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester (CAS: 885278-51-3) is a specialized heterocyclic scaffold utilized in medicinal chemistry and agrochemical development. Unlike its solid para-isomer (a known intermediate for xanthine oxidase inhibitors), the ortho-tolyl derivative frequently presents as a viscous oil or low-melting solid due to steric disruption of crystal packing by the 2-methyl group. This guide defines its physicochemical profile, critical for optimizing solubility in bioassays and ensuring purity during intermediate scale-up.
Chemical Identity & Structural Analysis
The presence of the ortho-methyl group on the phenyl ring introduces significant steric strain relative to the thiazole core, influencing both the torsional angle of the biaryl bond and the compound's macroscopic state.
| Parameter | Data |
| IUPAC Name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate |
| Common Name | 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester |
| CAS Number | 885278-51-3 |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C |
| MDL Number | MFCD06738344 |
Physical Properties Profile
The following data aggregates experimental observations and high-confidence calculated values. A critical distinction must be made between this compound and the p-tolyl isomer (CAS 132089-32-8), which is a solid at room temperature (mp 45-46 °C).
Thermodynamic & State Properties
| Property | Value / Range | Notes |
| Physical State | Yellow Liquid / Low-melting Solid | Ortho-substitution disrupts pi-stacking, lowering MP relative to p-isomer. |
| Boiling Point | 375.9 ± 44.0 °C (Predicted) | Decomposition likely prior to atmospheric boiling; distill under high vacuum. |
| Density | 1.18 ± 0.1 g/cm³ | Typical for thiazole esters; denser than water. |
| Refractive Index | 1.572 (Predicted) | High value due to aromatic conjugation. |
| Flash Point | ~181 °C | Non-volatile, but combustible. |
Solubility & Lipophilicity
The lipophilicity of this compound is significant, driven by the ethyl ester and the tolyl group.
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LogP (Octanol/Water): 3.3 – 3.5 (Predicted).
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Water Solubility: Negligible (< 0.1 mg/mL).
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Organic Solubility:
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Excellent: DMSO, Ethanol, Dichloromethane, Ethyl Acetate.
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Moderate: Methanol, Acetonitrile.
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Poor: Hexanes (may oil out).
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Application Note: For biological assays, prepare stock solutions in DMSO at 10–100 mM. Avoid aqueous dilution steps without a surfactant (e.g., Tween 80) to prevent precipitation.
Synthesis & Impurity Provenance
Understanding the synthesis is vital for identifying potential impurities. The standard route is the Hantzsch Thiazole Synthesis , condensing a thioamide with an
Synthesis Workflow (Hantzsch Condensation)
The reaction involves the condensation of 2-methylthiobenzamide with ethyl bromopyruvate .
Figure 1: Hantzsch Thiazole Synthesis pathway. The reaction proceeds via nucleophilic attack of the sulfur on the alpha-carbon, followed by cyclization and dehydration.
Impurity Profile
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Unreacted Thioamide: Detectable by smell (sulfurous) and TLC.
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De-brominated Pyruvate: Ethyl pyruvate may form if reduction occurs.
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Acid Hydrolysis Product: If moisture is present, the ethyl ester may hydrolyze to the carboxylic acid (2-(o-tolyl)thiazole-4-carboxylic acid).
Analytical Characterization Protocols
To validate the identity of the o-tolyl isomer against the p-tolyl isomer, NMR spectroscopy is the gold standard.
Proton NMR (¹H NMR) Expectations
The ortho-methyl group exerts a shielding effect and a distinct splitting pattern compared to the para-isomer.
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Solvent: CDCl₃
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Key Signals:
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1.40 (t, 3H): Ester
. -
2.50–2.60 (s, 3H): Ar-
(Ortho) . Note: This will be slightly downfield compared to a meta/para methyl due to proximity to the thiazole nitrogen. -
4.45 (q, 2H): Ester
. - 8.15 (s, 1H): Thiazole C5-H. This singlet is characteristic.
- 7.2–7.8 (m, 4H): Aromatic protons. Look for an ABCD or complex multiplet pattern typical of ortho-substitution, rather than the symmetric AA'BB' doublets seen in the p-tolyl isomer.
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1.40 (t, 3H): Ester
Analytical Decision Tree
Use this workflow to confirm the specific isomer and purity.
Figure 2: Analytical decision tree for distinguishing tolyl isomers.
Handling & Stability
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Storage: Store at 0–8 °C under an inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis over long periods if exposed to atmospheric moisture.
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Stability: Stable for >2 years if stored cold and dry.
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Safety:
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GHS Classification: Irritant (Skin/Eye).
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PPE: Nitrile gloves and safety glasses are mandatory.
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Spill: Absorb with sand or vermiculite; do not flush down drains due to high aquatic toxicity potential of thiazoles.
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References
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Chem-Impex International. "2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester Product Page." Chem-Impex Catalog. Accessed Feb 2026.[1] Link
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Santa Cruz Biotechnology. "2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester (CAS 885278-51-3)."[2] SCBT Product Data. Accessed Feb 2026.[1] Link[2]
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PubChem. "Compound Summary: Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate (p-isomer comparison)." National Library of Medicine. Accessed Feb 2026.[1] Link
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J&K Scientific. "Product Specifications: 2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester." J&K Scientific Catalog. Accessed Feb 2026.[1] Link
